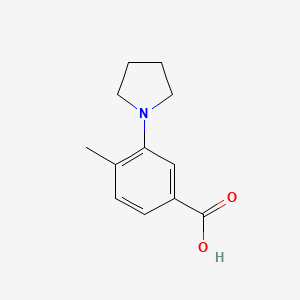

4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Description

BenchChem offers high-quality 4-Methyl-3-pyrrolidin-1-yl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-pyrrolidin-1-yl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIMETDAYDXAMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555527 |

Source

|

| Record name | 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107946-74-7 |

Source

|

| Record name | 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, a key building block in medicinal chemistry and drug development. The document delves into the strategic considerations for its synthesis, focusing on prevalent and efficient methodologies such as the Buchwald-Hartwig amination and nucleophilic aromatic substitution. Each synthetic route is discussed with an emphasis on mechanistic understanding, experimental optimization, and practical considerations for laboratory and potential scale-up applications. Detailed, step-by-step protocols, characterization data, and visual aids in the form of reaction schemes and process diagrams are included to support researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

4-Methyl-3-pyrrolidin-1-yl-benzoic acid (Molecular Formula: C12H15NO2, Molecular Weight: 205.26 g/mol ) is a substituted benzoic acid derivative that has garnered significant interest in the field of medicinal chemistry.[1][2] Its structural motif, featuring a carboxylic acid, a methyl group, and a pyrrolidine ring on a benzene core, makes it a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications. The pyrrolidine moiety, in particular, is a common feature in many biologically active compounds and natural products.[3] The strategic placement of these functional groups allows for diverse chemical modifications, making it an attractive starting material for the development of novel pharmaceutical agents. This guide aims to provide a detailed exploration of the synthetic routes to this important compound, empowering researchers to make informed decisions in their synthetic endeavors.

Table 1: Physicochemical Properties of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

| Property | Value | Reference |

| CAS Number | 107946-74-7 | [2] |

| Molecular Formula | C12H15NO2 | [1][2] |

| Molecular Weight | 205.26 g/mol | [1] |

| Melting Point | 163-165 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents | [4] |

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, points to two primary synthetic strategies. The key bond formations to consider are the C-N bond between the aromatic ring and the pyrrolidine nitrogen, and the installation of the methyl and carboxylic acid groups on the benzene ring.

Figure 1: Retrosynthetic analysis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

The two most prominent strategies emerging from this analysis are:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is well-suited for coupling an amine (pyrrolidine) with an aryl halide.[5][6]

-

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile (pyrrolidine).[7]

The choice between these strategies often depends on the availability and cost of starting materials, as well as the desired reaction conditions and functional group tolerance.

Synthetic Pathway I: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the construction of C-N bonds due to its broad substrate scope and functional group tolerance.[5][8] In the context of synthesizing 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, this approach involves the coupling of a suitably substituted 3-halo-4-methylbenzoic acid with pyrrolidine.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally involves the following key steps:[9]

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.

-

Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.

-

Deprotonation: A base removes a proton from the coordinated amine, forming an amido complex.

-

Reductive Elimination: The C-N bond is formed, regenerating the Pd(0) catalyst and releasing the desired product.

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Starting Materials: 3-Bromo-4-methylbenzoic acid, Pyrrolidine, Palladium(II) acetate, Xantphos, Sodium tert-butoxide, Toluene.

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-4-methylbenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene to the flask, followed by sodium tert-butoxide (2.0 eq).

-

Add pyrrolidine (1.2 eq) to the reaction mixture.

-

Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, leading to the precipitation of the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Table 2: Representative Reagent Quantities for Buchwald-Hartwig Amination

| Reagent | Molar Eq. | Molecular Weight | Sample Mass (for 10 mmol scale) |

| 3-Bromo-4-methylbenzoic acid | 1.0 | 215.04 g/mol | 2.15 g |

| Pyrrolidine | 1.2 | 71.12 g/mol | 0.85 g (1.0 mL) |

| Palladium(II) acetate | 0.02 | 224.50 g/mol | 45 mg |

| Xantphos | 0.04 | 578.68 g/mol | 231 mg |

| Sodium tert-butoxide | 2.0 | 96.10 g/mol | 1.92 g |

| Toluene | - | - | 50 mL |

Synthetic Pathway II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative route, particularly when the aromatic ring is activated by electron-withdrawing groups.[7] For the synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, this typically requires a starting material with a good leaving group (e.g., fluorine or chlorine) at the 3-position and an activating group, which in this case is the carboxylic acid itself, ortho to the leaving group.

Mechanistic Insights

The SNAr mechanism proceeds through a two-step addition-elimination sequence:[10]

-

Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The rate of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer complex.

Figure 3: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol

Starting Materials: 3-Fluoro-4-methylbenzoic acid, Pyrrolidine, Potassium carbonate, Dimethyl sulfoxide (DMSO).

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq) and potassium carbonate (2.0 eq) in DMSO.

-

Add pyrrolidine (1.5 eq) to the mixture.

-

Heat the reaction to 120-140 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the solution with 1M HCl to a pH of 3-4 to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Table 3: Representative Reagent Quantities for SNAr

| Reagent | Molar Eq. | Molecular Weight | Sample Mass (for 10 mmol scale) |

| 3-Fluoro-4-methylbenzoic acid | 1.0 | 154.14 g/mol | 1.54 g |

| Pyrrolidine | 1.5 | 71.12 g/mol | 1.07 g (1.25 mL) |

| Potassium carbonate | 2.0 | 138.21 g/mol | 2.76 g |

| DMSO | - | - | 30 mL |

Characterization and Purity Analysis

The identity and purity of the synthesized 4-Methyl-3-pyrrolidin-1-yl-benzoic acid should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the pyrrolidine ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value of 163-165 °C.[1]

Table 4: Expected Spectroscopic Data

| Technique | Expected Features |

| 1H NMR | Aromatic protons (multiplets), Methyl protons (singlet), Pyrrolidine protons (multiplets), Carboxylic acid proton (broad singlet). |

| 13C NMR | Signals corresponding to the aromatic carbons, the methyl carbon, the pyrrolidine carbons, and the carboxylic acid carbon. |

| MS (ESI) | [M+H]+ at m/z 206.1 or [M-H]- at m/z 204.1. |

Safety Considerations

-

Handling of Reagents: Many of the reagents used in these syntheses are hazardous. Pyrrolidine is a flammable and corrosive liquid. Palladium catalysts can be toxic. Sodium tert-butoxide is a strong base and is corrosive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Reaction Conditions: The reactions are often carried out at elevated temperatures and under an inert atmosphere. Care should be taken to ensure proper setup and monitoring of the reaction to avoid accidents.

-

Waste Disposal: Chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid can be effectively achieved through several synthetic routes, with the Buchwald-Hartwig amination and nucleophilic aromatic substitution being the most prominent. The choice of method will depend on factors such as starting material availability, cost, and the specific requirements of the research project. This guide has provided a detailed overview of these synthetic strategies, including mechanistic insights and practical experimental protocols, to aid researchers in the successful preparation of this valuable compound. Careful execution of the described procedures and thorough characterization of the final product are crucial for ensuring high purity and advancing subsequent research and development activities.

References

-

ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Sinfoo Biotech. 4-methyl-3-pyrrolidin-1-yl-benzoic acid, (CAS# 107946-74-7). [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

YouTube. Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

PMC - NIH. Concerted Nucleophilic Aromatic Substitutions. [Link]

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 4-methyl-3-pyrrolidin-1-yl-benzoic acid,(CAS# 107946-74-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 3-[[3-[(4-Propan-2-ylphenyl)methyl]pyrrolidin-1-yl]methyl]benzoic acid [smolecule.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical framework for the characterization of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, a novel compound with potential therapeutic applications. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making throughout the development pipeline. While specific experimental values for this compound are yet to be widely published, this document serves as a rigorous, field-proven roadmap for their determination.

Chemical Identity and Structure

A foundational aspect of any physicochemical characterization is the unambiguous identification of the molecule . 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a substituted benzoic acid derivative with a pyrrolidinyl moiety.

Table 1: Chemical Identification of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

| Identifier | Value | Source |

| Chemical Name | 4-Methyl-3-pyrrolidin-1-yl-benzoic acid | [1] |

| CAS Number | 107946-74-7 | [1] |

| Molecular Formula | C12H15NO2 | [1] |

| Molecular Weight | 205.253 g/mol | [1] |

| Chemical Structure |  | [1] |

Predicted and Experimental Physicochemical Properties

The following table summarizes key physicochemical parameters. It is populated with predicted values where experimental data is unavailable, highlighting the necessity for the rigorous experimental determination outlined in the subsequent sections.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Experimental Value | Significance in Drug Development |

| Melting Point (°C) | Data not available | Influences formulation, stability, and purification methods. |

| Boiling Point (°C) | Data not available | Relevant for purification and assessing thermal stability. |

| Aqueous Solubility | To be determined | Crucial for bioavailability and formulation of oral dosage forms.[2][3] |

| pKa | To be determined | Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding.[4] |

| LogP/LogD | To be determined | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[][6][7] |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the critical physicochemical properties of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH. For 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, the carboxylic acid and the tertiary amine of the pyrrolidine ring are the primary ionizable groups. Potentiometric titration is a highly accurate and reliable method for pKa determination.[8][9]

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl). Standardize these solutions against a primary standard.

-

Prepare a 1 mM solution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in a suitable co-solvent/water mixture. The choice of co-solvent (e.g., methanol or DMSO) is critical to ensure complete dissolution of the compound.

-

-

Instrumentation Setup:

-

Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[8]

-

Place the sample solution in a thermostated vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

-

Titration Procedure:

-

To determine the pKa of the carboxylic acid, titrate the sample solution with the standardized 0.1 M NaOH solution.

-

To determine the pKa of the pyrrolidinyl nitrogen, first, acidify the sample solution with the standardized 0.1 M HCl to a pH below the expected pKa and then titrate with the standardized 0.1 M NaOH.

-

Add the titrant in small increments, allowing the pH to stabilize before recording the reading.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points (inflection points) on the titration curve.

-

Perform the titration in triplicate to ensure reproducibility.[8]

-

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's oral bioavailability.[2] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[10]

Caption: Workflow for thermodynamic solubility determination by the shake-flask method.

-

Preparation:

-

Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Add an excess amount of solid 4-Methyl-3-pyrrolidin-1-yl-benzoic acid to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.[3]

-

-

Sample Analysis:

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Filter the supernatant through a 0.45 µm filter or centrifuge to obtain a clear solution.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

-

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] It is typically expressed as the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[][6] The shake-flask method using n-octanol and an aqueous buffer is the traditional and most reliable method for determining LogP and LogD.[][11]

Caption: Workflow for LogD determination by the shake-flask method.

-

Preparation:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and vice versa by shaking them together overnight and then separating the phases.

-

Prepare a stock solution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in the pre-saturated n-octanol.

-

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a vial containing a known volume of the pre-saturated aqueous buffer.

-

Shake the vial vigorously for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Carefully sample both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

The LogD value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

Perform the experiment in triplicate.

-

Conclusion

The physicochemical properties of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid are fundamental to its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of its pKa, aqueous solubility, and lipophilicity. The resulting data will be invaluable for guiding formulation development, predicting in vivo behavior, and ultimately, accelerating the journey of this compound from a promising candidate to a potential therapeutic reality. The application of these standardized methods ensures the generation of high-quality, reproducible data, which is the cornerstone of successful drug development.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). 4-methyl-3-pyrrolidin-1-yl-benzoic acid, (CAS# 107946-74-7). Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Scribd. (n.d.). Lipophilicity To Understand LogP and LogD. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of pK(a) values of basic new drug substances by CE. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

PubChem. (n.d.). 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. 4-methyl-3-pyrrolidin-1-yl-benzoic acid,(CAS# 107946-74-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 6. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

4-Methyl-3-pyrrolidin-1-yl-benzoic acid mechanism of action

An In-depth Technical Guide to the Investigational Compound 4-Methyl-3-pyrrolidin-1-yl-benzoic acid: A Hypothesis-Driven Approach to Elucidating its Mechanism of Action

Abstract

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a novel small molecule with a chemical structure suggestive of diverse pharmacological potential. While direct studies on its mechanism of action are not yet available in peer-reviewed literature, its core moieties—a benzoic acid scaffold and a pyrrolidine ring—are present in numerous biologically active compounds. This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of action of this compound. By analyzing the established activities of structurally related molecules, we propose several plausible biological targets and signaling pathways. This document further outlines detailed, state-of-the-art experimental protocols to systematically test these hypotheses, enabling a thorough and scientifically rigorous evaluation of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid's therapeutic promise.

Introduction: The Rationale for Investigating 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

The pyrrolidine ring is a cornerstone of medicinal chemistry, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug candidates[1]. When combined with a benzoic acid group, a common pharmacophore, the resulting scaffold has the potential to interact with a wide array of biological targets. The specific substitution pattern of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid suggests a unique conformational presentation that could confer selectivity and potency for one or more of these targets.

Given the absence of direct experimental data for this specific molecule, a logical and efficient path forward involves a hypothesis-driven approach based on the known pharmacology of structurally analogous compounds. This guide will explore three primary, plausible mechanisms of action: VLA-4 antagonism, modulation of metabolic enzymes, and blockade of ion channels.

Hypothesized Mechanisms of Action Based on Structural Analogs

Hypothesis 1: VLA-4 Antagonism and Anti-inflammatory Potential

A compelling line of inquiry stems from the discovery of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as potent antagonists of Very Late Antigen-4 (VLA-4)[2]. VLA-4, an integrin protein, plays a crucial role in leukocyte adhesion and trafficking, making it a key target in inflammatory diseases such as asthma and multiple sclerosis.

The proposed mechanism involves the benzoic acid moiety of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid mimicking the carboxylate group of the endogenous VLA-4 ligand, while the pyrrolidine ring and methyl group engage with adjacent hydrophobic pockets in the binding site.

Caption: Hypothesized VLA-4 Antagonism Pathway.

Hypothesis 2: Modulation of Metabolic Enzymes

Research into a related benzoic acid derivative, (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E), has revealed its ability to inhibit both HMG-CoA reductase and acetyl-CoA carboxylase[3]. These enzymes are pivotal in the biosynthesis of cholesterol and fatty acids, respectively. The active form of S-2E is its CoA thioester. It is plausible that 4-Methyl-3-pyrrolidin-1-yl-benzoic acid could be similarly metabolized to its CoA derivative, which then acts as a non-competitive inhibitor of these metabolic enzymes.

Caption: Hypothesized Metabolic Enzyme Inhibition.

Hypothesis 3: Sodium Channel Blockade and Neuromodulatory Effects

The pyrrolidinyl benzamide scaffold has been shown to possess anticonvulsant properties through the blockade of voltage-gated sodium channels[4]. These compounds interact with the resting and slowly-inactivated states of the channels, suggesting a potential therapeutic application in neurological disorders characterized by neuronal hyperexcitability. The lipophilicity and pKa of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid would be critical determinants of its ability to access and interact with the sodium channel pore.

Caption: Hypothesized Sodium Channel Blockade.

Experimental Protocols for Hypothesis Validation

To systematically investigate the proposed mechanisms of action, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models.

Workflow for VLA-4 Antagonism

Caption: Experimental Workflow for VLA-4 Antagonism.

Protocol 3.1.1: VLA-4/VCAM-1 Competitive Binding Assay

-

Objective: To determine if 4-Methyl-3-pyrrolidin-1-yl-benzoic acid can displace a known fluorescently-labeled ligand from the VLA-4 binding pocket.

-

Materials: Recombinant human VLA-4 protein, fluorescently labeled VLA-4 ligand (e.g., a small molecule antagonist), 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, assay buffer (e.g., Tris-buffered saline with MnCl₂), 384-well microplates.

-

Method:

-

Prepare a serial dilution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

-

In each well, add a constant concentration of VLA-4 protein and the fluorescent ligand.

-

Add the serially diluted test compound.

-

Incubate at room temperature for 60 minutes.

-

Measure fluorescence polarization using a plate reader.

-

Calculate the IC₅₀ value from the resulting dose-response curve.

-

Protocol 3.1.2: Jurkat Cell Adhesion Assay

-

Objective: To assess the ability of the compound to inhibit the adhesion of VLA-4-expressing cells to a VCAM-1-coated surface.

-

Materials: Jurkat T-cells, recombinant human VCAM-1, 96-well plates, Calcein-AM (fluorescent dye), 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

-

Method:

-

Coat the wells of a 96-well plate with VCAM-1.

-

Label Jurkat cells with Calcein-AM.

-

Pre-incubate the labeled cells with various concentrations of the test compound for 30 minutes.

-

Add the cell suspension to the VCAM-1-coated wells and incubate for 30-60 minutes.

-

Wash away non-adherent cells.

-

Quantify the adherent cells by measuring fluorescence.

-

Determine the IC₅₀ for the inhibition of cell adhesion.

-

Workflow for Metabolic Enzyme Inhibition

Protocol 3.2.1: HMG-CoA Reductase and Acetyl-CoA Carboxylase Enzyme Activity Assays

-

Objective: To measure the direct inhibitory effect of the compound on the activity of key metabolic enzymes.

-

Materials: Purified HMG-CoA reductase and acetyl-CoA carboxylase enzymes, their respective substrates (HMG-CoA, acetyl-CoA), NADPH, ATP, bicarbonate, Coenzyme A, and a suitable detection system (e.g., spectrophotometric or radiometric).

-

Method:

-

First, synthesize the CoA thioester of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

-

Set up enzymatic reactions containing the enzyme, substrates, and cofactors in a buffer.

-

Add a range of concentrations of the test compound (both parent and CoA-ester).

-

Initiate the reaction and monitor the change in absorbance (for NADPH consumption in the HMG-CoA reductase assay) or incorporation of radiolabeled bicarbonate (for the acetyl-CoA carboxylase assay) over time.

-

Calculate the rate of reaction and determine the IC₅₀ values.

-

Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

-

Workflow for Sodium Channel Blockade

Protocol 3.3.1: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of the compound on the function of voltage-gated sodium channels in a cellular context.

-

Materials: A cell line expressing a specific subtype of voltage-gated sodium channels (e.g., HEK293 cells transfected with Nav1.7), patch-clamp rig (amplifier, micromanipulators, perfusion system), borosilicate glass pipettes, appropriate intracellular and extracellular solutions.

-

Method:

-

Culture the cells on glass coverslips.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline sodium currents by applying voltage steps to activate the channels.

-

Perfuse the cell with a solution containing a known concentration of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

-

Record the sodium currents again in the presence of the compound.

-

To assess use-dependency, apply a train of depolarizing pulses and measure the progressive block of the current.

-

Wash out the compound to check for reversibility.

-

Repeat with different concentrations to generate a dose-response curve and determine the IC₅₀.

-

Data Presentation and Interpretation

The quantitative data generated from the aforementioned protocols should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Potency

| Assay | Endpoint | Result (e.g., IC₅₀ in µM) |

| VLA-4 Competitive Binding | IC₅₀ | To be determined |

| Jurkat Cell Adhesion | IC₅₀ | To be determined |

| HMG-CoA Reductase Activity | IC₅₀ | To be determined |

| Acetyl-CoA Carboxylase Activity | IC₅₀ | To be determined |

| Sodium Channel Block (Nav1.7) | IC₅₀ | To be determined |

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach for elucidating the mechanism of action of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. By leveraging the known activities of structurally related compounds, we have identified three plausible and testable mechanisms: VLA-4 antagonism, metabolic enzyme inhibition, and sodium channel blockade. The detailed experimental workflows and protocols provided herein offer a clear and rigorous path for researchers to follow.

The results of these investigations will be instrumental in determining the primary pharmacological activity of this novel compound and will guide its future development as a potential therapeutic agent. Positive results in any of these pathways would warrant further investigation into more complex disease models and preclinical toxicology studies.

References

-

Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. [Link]

-

Lee, C. H., et al. (2004). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Atherosclerosis, 175(1), 65-72. [Link]

-

Kuo, C. C., et al. (1995). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(3), 326-333. [Link]

-

LookChem. (n.d.). 4-(2-OXO-PYRROLIDIN-1-YL)-BENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. Retrieved from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 5035. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Analysis of the Bioactivity of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid: A Research Whitepaper

Disclaimer: This document is a prospective guide outlining a hypothetical research strategy for the investigation of the biological activity of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. As of the date of this publication, there is a notable lack of publicly available data on the bioactivity of this specific compound. Therefore, this whitepaper serves as a framework for future research rather than a review of existing knowledge.

Introduction and Rationale

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a small molecule featuring a benzoic acid scaffold, a common motif in pharmacologically active compounds, substituted with a methyl group and a pyrrolidine ring. While this specific molecule is not extensively characterized in the scientific literature, its structural components suggest a potential for biological activity. Benzoic acid derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial and anti-inflammatory effects. The pyrrolidine moiety is also a key feature in many biologically active natural products and synthetic drugs.

The convergence of these structural features in 4-Methyl-3-pyrrolidin-1-yl-benzoic acid presents a compelling case for its investigation as a novel therapeutic agent. This guide outlines a comprehensive, albeit hypothetical, research program designed to systematically evaluate its potential antimicrobial and anti-inflammatory properties. The proposed workflows are grounded in established methodologies to ensure scientific rigor and the generation of reliable and interpretable data.

Chemical and Physical Properties (Hypothetical)

| Property | Value | Source |

| Molecular Formula | C12H15NO2 | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| CAS Number | 107946-74-7 | [1] |

| Appearance | White to off-white crystalline powder | Assumed |

| Solubility | Soluble in DMSO and methanol | Assumed |

Proposed Areas of Biological Investigation

Given the prevalence of antimicrobial and anti-inflammatory activity among benzoic acid and pyrrolidine-containing compounds, this research proposal will focus on these two key areas.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The proposed research will assess the potential of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid to inhibit the growth of a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. This investigation will explore the potential of the target compound to modulate key inflammatory pathways, specifically focusing on the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine release in response to an inflammatory stimulus.

Experimental Workflows and Protocols

The following sections detail the proposed experimental protocols for evaluating the biological activity of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (Hypothetical Route)

A plausible, though not definitively published, synthetic route is proposed to ensure a consistent supply of the compound for biological testing.

Caption: Hypothetical synthesis of the target compound.

Protocol:

-

To a solution of 3-fluoro-4-methylbenzoic acid in a suitable high-boiling point solvent (e.g., DMSO), add an excess of pyrrolidine.

-

Add a non-nucleophilic base, such as potassium carbonate, to the reaction mixture.

-

Heat the mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts and excess pyrrolidine.

-

Purify the crude product by recrystallization or column chromatography to yield 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

-

Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]

Caption: Workflow for the MIC assay.

Protocol:

-

Preparation of Reagents:

-

Dissolve 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[5]

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).[6]

-

Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.[2]

-

Include positive (bacteria and broth, no compound) and negative (broth only) controls.

-

-

Incubation and Analysis:

Hypothetical Data:

| Bacterial Strain | MIC (µg/mL) of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid |

| Staphylococcus aureus ATCC 29213 | 16 |

| Enterococcus faecalis ATCC 29212 | 32 |

| Escherichia coli ATCC 25922 | >128 |

| Pseudomonas aeruginosa ATCC 27853 | >128 |

In Vitro Anti-inflammatory Assays

This assay will determine if 4-Methyl-3-pyrrolidin-1-yl-benzoic acid can inhibit the activity of COX enzymes, which are key mediators of inflammation.[1][7][8]

Caption: Workflow for the COX inhibition assay.

Protocol:

-

Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a commercial Prostaglandin E2 (PGE2) ELISA kit.

-

Assay Procedure:

-

In a reaction buffer, incubate varying concentrations of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid with either COX-1 or COX-2 enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period at 37°C.

-

Terminate the reaction.

-

-

Data Analysis:

-

Quantify the amount of PGE2 produced using an ELISA kit.

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) value by plotting percent inhibition against the logarithm of the compound concentration.

-

Hypothetical Data:

| Enzyme | IC50 (µM) of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid |

| COX-1 | 50.2 |

| COX-2 | 15.8 |

This cell-based assay will assess the ability of the compound to suppress the production of pro-inflammatory cytokines from immune cells stimulated with LPS.[9][10][11]

Protocol:

-

Cell Culture: Culture a suitable immune cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid for 1-2 hours.

-

Stimulate the cells with LPS (a potent inflammatory agent) to induce cytokine production.[11]

-

Incubate the cells for an appropriate time (e.g., 24 hours).

-

-

Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using ELISA or a multiplex bead-based immunoassay.[12]

-

Calculate the percentage of cytokine inhibition at each compound concentration and determine the IC50 values.

-

Hypothetical Data:

| Cytokine | IC50 (µM) of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid |

| TNF-α | 25.4 |

| IL-6 | 38.1 |

Data Interpretation and Future Directions

The hypothetical data presented suggests that 4-Methyl-3-pyrrolidin-1-yl-benzoic acid may possess modest antimicrobial activity against Gram-positive bacteria and exhibit anti-inflammatory properties through the preferential inhibition of COX-2 and the suppression of pro-inflammatory cytokine production.

Should these or similar results be obtained, the following future research directions would be warranted:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to identify structural modifications that enhance potency and selectivity.

-

Mechanism of Action Studies: Investigate the specific molecular targets and pathways through which the compound exerts its biological effects.

-

In Vivo Efficacy Studies: Evaluate the therapeutic potential of the compound in animal models of bacterial infection and inflammation.

-

Toxicology and Safety Profiling: Assess the safety profile of the compound through in vitro and in vivo toxicology studies.

Conclusion

While the biological activity of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid remains to be experimentally determined, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. The comprehensive research plan outlined in this whitepaper provides a robust framework for elucidating its antimicrobial and anti-inflammatory properties. The successful execution of these studies could lead to the discovery of a novel lead compound for the development of new treatments for infectious and inflammatory diseases.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2795515, 4-(Pyrrolidin-1-yl)benzoic acid. (n.d.). Retrieved from [Link]

- Noreen, Y., Ringbom, T., Perera, P., Danielson, H., & Bohlin, L. (1998). Development of a radiochemical cyclooxygenase-1 and -2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis.

-

Sinfoo Biotech. 4-methyl-3-pyrrolidin-1-yl-benzoic acid, (CAS# 107946-74-7). (n.d.). Retrieved from [Link]

- Rowlinson, S. W., Crews, B. C., & Marnett, L. J. (2009). In vitro assays for cyclooxygenase activity and inhibitor characterization.

- Hind, C. K., & Standiford, T. J. (Eds.). (2002). Antimicrobial Susceptibility Testing Protocols. Humana Press.

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. (n.d.). Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2016). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

BMG LABTECH. The minimum inhibitory concentration of antibiotics. (2024, July 30). Retrieved from [Link]

-

Wróbel, D., & Magierowski, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Wikipedia. (2024, January 10). Minimum inhibitory concentration. In Wikipedia. Retrieved from [Link]

-

Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

-

NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. (n.d.). Retrieved from [Link]

- Ali, B., et al. (2023).

- Sarker, S. D., & Nahar, L. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6599.

- Dias, T. A., et al. (2022). Research into New Molecules with Anti-Inflammatory Activity. Pharmaceuticals, 15(11), 1369.

- Manandhar, B., et al. (2024).

- Wang, Y., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Medicinal Chemistry, 14(1), 59-83.

- Williams, R. J., et al. (2015). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 5, 11003.

- Liu, T. F., et al. (2015). Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant. Reproductive Sciences, 22(8), 964-974.

-

Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]

-

Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Retrieved from [Link]

-

Sinfoo Biotech. 4-methyl-3-pyrrolidin-1-yl-benzoic acid,(CAS# 107946-74-7). (n.d.). Retrieved from [Link]

- Gontijo, R. J., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(15), 10546-10560.

Sources

- 1. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. pdb.apec.org [pdb.apec.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 11. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]

- 12. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Introduction

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzoic acid core, a methyl group, and a pyrrolidine substituent, presents a unique combination of functional groups that require a multi-faceted analytical approach for unambiguous identification and purity assessment. This guide provides an in-depth technical overview of the spectroscopic methodologies essential for the comprehensive characterization of this molecule. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. The narrative is structured to not only present protocols but to illuminate the scientific rationale behind the selection of specific techniques and parameters, ensuring a robust and validated characterization workflow.

Molecular Structure and Expected Spectroscopic Features

A thorough analysis begins with the molecule's structure, which dictates its interaction with electromagnetic radiation and its behavior in a mass spectrometer. The key structural features of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (C₁₂H₁₅NO₂) are:

-

A tri-substituted benzene ring: This will give rise to complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

-

A carboxylic acid group (-COOH): This functional group has highly characteristic signals in both IR and NMR spectroscopy.

-

A methyl group (-CH₃): This will appear as a singlet in the ¹H NMR spectrum.

-

A pyrrolidine ring: The methylene (-CH₂-) groups of this saturated heterocycle will have distinct signals in the aliphatic region of the NMR spectra.

This guide will predict the expected data from each technique and then provide the protocols to obtain and verify these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound.[1] Its polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds prevents the rapid exchange of the acidic proton, allowing for its observation in the ¹H NMR spectrum.[2] Tetramethylsilane (TMS) will be used as an internal standard for chemical shift referencing (0.00 ppm).[1][2]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet, broad | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding.[2] |

| ~7.7 | Singlet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| ~7.6 | Doublet | 1H | Ar-H | Aromatic proton meta to the carboxylic acid and ortho to the methyl group. |

| ~7.1 | Doublet | 1H | Ar-H | Aromatic proton ortho to the pyrrolidine group. |

| ~3.3 | Triplet | 4H | -N-(CH₂)₂- | Pyrrolidine protons adjacent to the nitrogen atom, deshielded by the nitrogen. |

| ~2.3 | Singlet | 3H | Ar-CH₃ | Aromatic methyl group protons. |

| ~1.9 | Quintet | 4H | -(CH₂)₂- | Pyrrolidine protons beta to the nitrogen atom. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of a carboxylic acid is significantly deshielded.[3] |

| ~145 | Ar-C | Quaternary aromatic carbon attached to the pyrrolidine group. |

| ~138 | Ar-C | Quaternary aromatic carbon attached to the methyl group. |

| ~131 | Ar-CH | Aromatic methine carbon. |

| ~129 | Ar-C | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~50 | -N-(CH₂)₂- | Pyrrolidine carbons adjacent to the nitrogen. |

| ~25 | -(CH₂)₂- | Pyrrolidine carbons beta to the nitrogen. |

| ~18 | Ar-CH₃ | Aromatic methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the ¹H NMR signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the chosen sampling technique due to its simplicity and minimal sample preparation requirements.[4][5] A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact to obtain a high-quality spectrum.[6][7]

Predicted FT-IR Spectrum (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch | The carboxylic acid O-H stretch appears as a very broad band due to extensive hydrogen bonding. |

| 2970-2850 | Medium | C-H stretch | Aliphatic C-H stretching from the methyl and pyrrolidine groups. |

| ~1680 | Strong, Sharp | C=O stretch | The carbonyl stretch of an aromatic carboxylic acid. |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1430 | Medium | O-H bend | In-plane bending of the carboxylic acid O-H. |

| ~1300 | Strong | C-O stretch | Stretching vibration of the carboxylic acid C-O bond. |

| ~1250 | Strong | C-N stretch | Aryl-amine C-N stretching. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: No extensive preparation is needed. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Collection: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Analysis:

-

Place a small amount of the solid 4-Methyl-3-pyrrolidin-1-yl-benzoic acid onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.[6]

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the preferred ionization method for a polar molecule like 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.[8][9] It is a soft ionization technique that typically yields an intact molecular ion, which is essential for determining the molecular weight. Analysis in both positive and negative ion modes provides complementary information. In positive mode, we expect to see the protonated molecule [M+H]⁺, while in negative mode, the deprotonated molecule [M-H]⁻ will be observed.[8][10]

Predicted Mass Spectrum (ESI)

-

Molecular Formula: C₁₂H₁₅NO₂

-

Exact Mass: 205.1103 g/mol

-

Positive Ion Mode:

-

[M+H]⁺: m/z 206.1176 (Base Peak)

-

Key Fragments:

-

m/z 188: Loss of H₂O (18 Da) from the protonated molecule.[10]

-

m/z 160: Loss of CO₂H₂ (46 Da) via decarboxylation and proton loss.

-

-

-

Negative Ion Mode:

-

[M-H]⁻: m/z 204.1029 (Base Peak)

-

Key Fragments:

-

m/z 160: Loss of CO₂ (44 Da) via decarboxylation, a very common pathway for carboxylic acids in negative mode.[10]

-

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system or direct infusion pump.

-

Data Acquisition (Positive ESI):

-

Set the ion source to positive polarity.

-

Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion (m/z 206.1) to induce fragmentation and confirm the predicted fragment ions.

-

-

Data Acquisition (Negative ESI):

-

Switch the ion source to negative polarity.

-

Repeat the infusion and optimization process for the [M-H]⁻ ion.

-

Acquire full scan and MS/MS spectra for the deprotonated molecule (m/z 204.1).

-

-

Data Analysis: Analyze the high-resolution data to confirm the elemental composition of the molecular and fragment ions based on their accurate masses.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems like the benzene ring.

Causality Behind Experimental Choices

The choice of solvent can influence the position and intensity of absorption maxima.[11][12] Ethanol is a good general-purpose solvent that is transparent in the relevant UV region (>210 nm) and can dissolve the analyte. The spectrum of an aromatic compound is influenced by the substitution pattern on the ring.

Predicted UV-Vis Spectrum (in Ethanol)

-

λₘₐₓ₁: ~210-220 nm. This corresponds to a π → π* transition of the highly substituted aromatic ring.

-

λₘₐₓ₂: ~250-260 nm. A second, less intense π → π* transition (B-band), characteristic of substituted benzenes. The pyrrolidino group, being an electron-donating group, is expected to cause a bathochromic (red) shift compared to unsubstituted benzoic acid.[13]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in absolute ethanol of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the blank solvent (ethanol) and place it in the reference beam path.

-

Fill a second quartz cuvette with the sample solution and place it in the sample beam path.

-

Record the spectrum over a wavelength range of approximately 200 to 400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Integrated Characterization Workflow

The power of this multi-technique approach lies in the complementary nature of the data. The workflow diagram below illustrates how these techniques interlink to provide a comprehensive and validated structural elucidation.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid requires a synergistic application of NMR, FT-IR, Mass Spectrometry, and UV-Vis techniques. Each method provides a unique and essential piece of the structural puzzle. By following the detailed protocols and understanding the causal relationships behind the experimental choices outlined in this guide, researchers can confidently elucidate and validate the structure of this molecule, ensuring the integrity and reliability of their scientific findings. This self-validating system, which begins with prediction and culminates in experimental verification, represents a robust paradigm for the characterization of novel chemical entities in a research and development setting.

References

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Niessen, W. M. A., & Tinke, A. P. (1995). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization.

- Wolf, S., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology.

-

Wolf, S., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. Retrieved from [Link]

- Kenttämaa, H. I., et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry.

-

MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

- Dagnaw, L. A. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry.

- Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Physical Chemistry Chemical Physics.

-

TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]

-

Sharma, U. K., & Jacob, S. (2015). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Retrieved from [Link]

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV–Vis spectra. Retrieved from [Link]

- Steinbeck, C., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

- Wang, Y., et al. (2017). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry Letters.

- Jayaprakash, C., et al. (2016). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Trivedi, M. K., et al. (2015). Physicochemical and Spectral Characterization of Biofield Energy Treated 4-Methylbenzoic Acid. American Journal of Chemical Engineering.

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

- Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics.

Sources

- 1. rsc.org [rsc.org]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. jascoinc.com [jascoinc.com]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Videos: FTIR Sampling Using ATR [thermofisher.com]

- 8. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 12. tutorchase.com [tutorchase.com]

- 13. pubs.rsc.org [pubs.rsc.org]

The Ascendant Role of 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The 4-methyl-3-pyrrolidin-1-yl-benzoic acid core has emerged as one such scaffold, demonstrating remarkable versatility and potential across a spectrum of therapeutic areas, most notably in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of this chemical series, from its synthetic nuances to its intricate interactions with key biological targets, offering field-proven insights for researchers, scientists, and drug development professionals.

The inherent value of this scaffold lies in the strategic combination of its constituent parts. The benzoic acid moiety provides a crucial anchor for interactions with protein targets, often engaging in hydrogen bonding or salt bridge formation. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional element that allows for refined spatial exploration of binding pockets, a feature that can significantly enhance potency and selectivity.[1] The methyl group, while seemingly simple, can play a vital role in modulating lipophilicity and metabolic stability, as well as providing a key contact point within a target's active site. This guide will dissect the interplay of these components, providing a comprehensive understanding of their collective contribution to the biological activity of the resulting derivatives.

Synthetic Strategies: From Conception to Compound

The synthesis of 4-methyl-3-pyrrolidin-1-yl-benzoic acid and its derivatives is a multi-step process that can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitutions on the core scaffold and the overall efficiency of the reaction sequence.

A common and effective approach involves the nucleophilic aromatic substitution (SNAr) reaction as a key step. This strategy leverages the electron-withdrawing nature of a nitro group to facilitate the displacement of a leaving group, such as a halogen, by pyrrolidine. The resulting nitro-substituted intermediate can then be reduced to an amine, which can be further modified or converted to the final benzoic acid derivative.

Experimental Protocol: A Generalized Synthetic Pathway

The following protocol outlines a representative synthesis of a 4-methyl-3-pyrrolidin-1-yl-benzoic acid derivative. This is a generalized procedure and may require optimization based on the specific target molecule.

Step 1: Nitration of 4-Methylbenzoic Acid

-

To a stirred solution of 4-methylbenzoic acid in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry to yield 3-nitro-4-methylbenzoic acid.

Step 2: Halogenation of 3-Nitro-4-methylbenzoic Acid

-

Convert the 3-nitro-4-methylbenzoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.[2]

-

The resulting acid chloride is then subjected to a halogenation reaction, for example, using N-bromosuccinimide (NBS) and a radical initiator to install a bromine at the benzylic position, or a Sandmeyer reaction to introduce a halogen onto the aromatic ring if the nitro group is first reduced to an amine and then diazotized.

Step 3: Nucleophilic Aromatic Substitution with Pyrrolidine

-

Dissolve the halogenated nitro-benzoic acid derivative in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add an excess of pyrrolidine to the solution.

-

Heat the reaction mixture to 80-120°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the 3-(pyrrolidin-1-yl)-4-methyl-nitrobenzoic acid derivative.

Step 4: Reduction of the Nitro Group

-

Dissolve the nitro-substituted compound in a suitable solvent like ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the reduction is complete.

-

Filter the reaction mixture and concentrate the filtrate to obtain the amino derivative.

Step 5: Final Derivatization (if necessary)

-